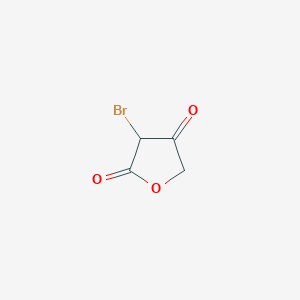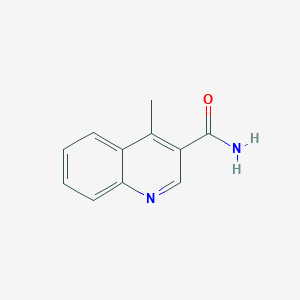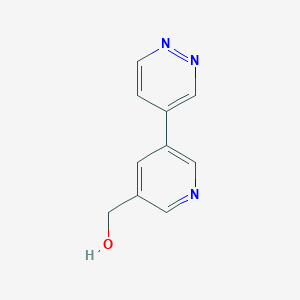
(5-(Pyridazin-4-yl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyridazin-4-yl)pyridin-3-yl)methanol is a heterocyclic compound that features both pyridazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol typically involves the formation of the pyridazine and pyridine rings followed by their coupling. One common method involves the reaction of pyridazine derivatives with pyridine derivatives under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to link the two heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated synthesis techniques and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridazin-4-yl)pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridazine or pyridine rings.
Substitution: Functional groups on the pyridazine or pyridine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Chemistry
In chemistry, (5-(Pyridazin-4-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its heterocyclic structure provides stability and reactivity that are valuable in various industrial processes .
Mechanism of Action
The mechanism of action of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature pyridazine and pyridine rings. Examples include:
Uniqueness
What sets (5-(Pyridazin-4-yl)pyridin-3-yl)methanol apart from these similar compounds is its specific combination of functional groups and ring structures. This unique arrangement provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1346687-49-7 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(5-pyridazin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H9N3O/c14-7-8-3-10(5-11-4-8)9-1-2-12-13-6-9/h1-6,14H,7H2 |
InChI Key |
NAGUNGPNTFQBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)
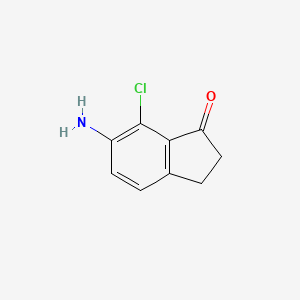
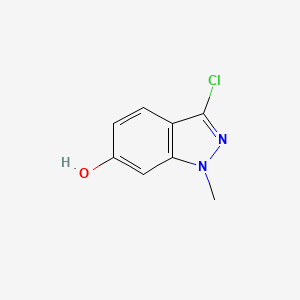
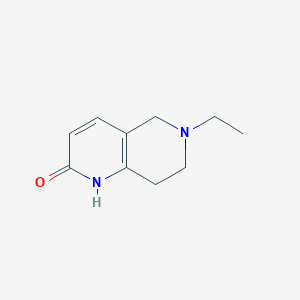
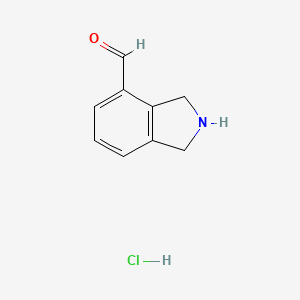

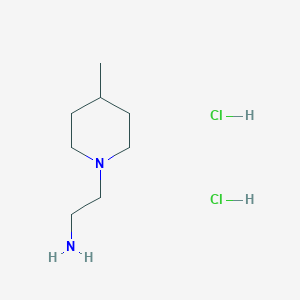
![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)


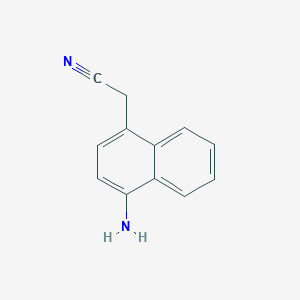
![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)
